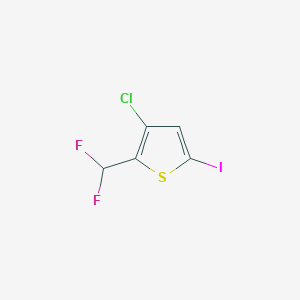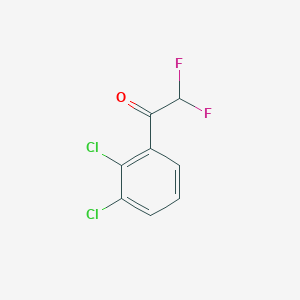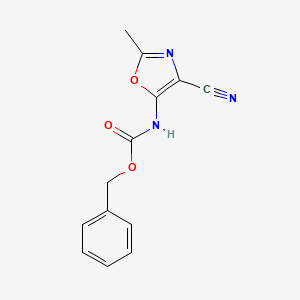
3-Chloro-2-(difluoromethyl)-5-iodothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(difluoromethyl)-5-iodothiophene is an organohalogen compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethyl)-5-iodothiophene typically involves halogenation and difluoromethylation reactions. One common method is the halogen exchange reaction, where a thiophene derivative is treated with halogenating agents such as iodine and chlorine under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the difluoromethyl group.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(difluoromethyl)-5-iodothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organolithium reagents (for nucleophilic substitution) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of thiophene derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
3-Chloro-2-(difluoromethyl)-5-iodothiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(difluoromethyl)-5-iodothiophene depends on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the difluoromethyl group can influence the compound’s binding affinity and selectivity towards specific targets. The exact pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-(trifluoromethyl)-5-iodothiophene
- 3-Bromo-2-(difluoromethyl)-5-iodothiophene
- 2-(Difluoromethyl)-5-iodothiophene
Uniqueness
3-Chloro-2-(difluoromethyl)-5-iodothiophene is unique due to the combination of chlorine, difluoromethyl, and iodine substituents on the thiophene ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
Propiedades
Fórmula molecular |
C5H2ClF2IS |
|---|---|
Peso molecular |
294.49 g/mol |
Nombre IUPAC |
3-chloro-2-(difluoromethyl)-5-iodothiophene |
InChI |
InChI=1S/C5H2ClF2IS/c6-2-1-3(9)10-4(2)5(7)8/h1,5H |
Clave InChI |
URTNRDAGEKSFPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1Cl)C(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)




![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)



